3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride, also known as DMPEP, is a chemical compound that has recently gained attention in the scientific community. It is used for pharmaceutical testing and its CAS Number is 1220032-02-9.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C15H24ClNO. Its molecular weight is 269.81 g/mol.
Scientific Research Applications
Influence of Methyl Substituent and N-Oxide Formation
- Study Focus : The influence of the methyl substituent and N-oxide formation on molecular geometry and intermolecular interactions was investigated. This research is significant in medicinal chemistry for new anticonvulsant drugs.
- Findings : Different conformations and intermolecular interactions were observed based on the crystal packing and hydrogen bonding patterns in the compounds studied.
- Reference : (Żesławska et al., 2020).
Synthesis and Antimicrobial Activities
- Study Focus : The synthesis and screening of a derivative of 3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride for antimicrobial activities.
- Findings : The synthesized compound showed moderate antimicrobial activities against various bacteria and fungi, highlighting its potential use in microbial control.
- Reference : (Ovonramwen et al., 2019).
Metabolic Activity in Obese Rats
- Study Focus : The metabolic activity of a derivative of this compound in obese rats.
- Findings : The study observed increased free fatty acid concentration in obese rats treated with the compound, suggesting its potential for obesity-related research.
- Reference : (Massicot et al., 1985).
Synthesis and Biological Activities of Derivatives
- Study Focus : Exploring the synthesis and biological activities, including antifungal activity, of various derivatives.
- Findings : Certain derivatives exhibited potent antifungal activity against specific fungi, offering insights into the development of new antifungal agents.
- Reference : (Rameshkumar et al., 2003).
Cytotoxicity and Anticancer Agents
- Study Focus : Development of novel compounds with cytotoxicity toward various cell lines, suggesting potential as anticancer agents.
- Findings : Some compounds displayed significant cytotoxicity and potential anticancer properties.
- Reference : (Dimmock et al., 1998).
Carbon-Carbon Bond Rotational Barriers
- Study Focus : Evaluation of rotational barriers in carbon-carbon bonds in certain derivatives, contributing to understanding molecular dynamics.
- Findings : Detailed study of the conformation and rotational barriers of carbon-carbon bonds in specific derivatives.
- Reference : (Giralt et al., 1984).
Discovery of Nonpeptide Agonists
- Study Focus : Identification of nonpeptidic agonists for specific receptors, contributing to drug development.
- Findings : The discovery of a nonpeptidic agonist, offering potential for pharmacological research and drug development.
- Reference : (Croston et al., 2002).
Safety and Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride, is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-[2-(3,4-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-5-6-15(10-13(12)2)17-9-7-14-4-3-8-16-11-14;/h5-6,10,14,16H,3-4,7-9,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFHRDBBRNGCHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCC2CCCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-02-9 | |
Record name | Piperidine, 3-[2-(3,4-dimethylphenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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